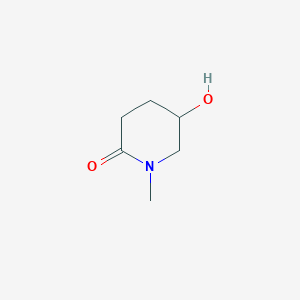

5-Hydroxy-1-methylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

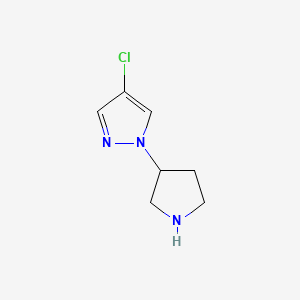

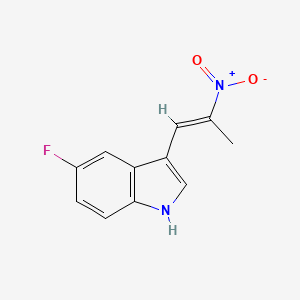

5-Hydroxy-1-methylpiperidin-2-one is a piperidine alkaloid found in various medicinal plants . It has a molecular weight of 129.16 . It is also known by its IUPAC name, 5-hydroxy-1-methyl-2-piperidinone .

Molecular Structure Analysis

The molecular structure of this compound consists of six atoms, including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C6H11NO2/c1-7-4-5(8)2-3-6(7)9/h5,8H,2-4H2,1H3 .Scientific Research Applications

Antihistaminic Applications

5-Hydroxy-1-methylpiperidin-2-one has been isolated and characterized from the leaves of Tragia involucrata L. and exhibits promising antihistaminic properties. It has demonstrated a significant muscle relaxant, bronchorelaxant, and anti-allergic effect in histamine-induced guinea pigs. Its potential as an anti-asthmatic agent is also noteworthy, supported by in silico molecular docking studies against the histamine H1 receptor, showcasing its inhibitory effects comparable to known antihistamines like chlorpheniramine maleate and mepyramine (Yadav et al., 2015).

Binding Affinity with Human Serum Albumin (HSA)

The molecule exhibits significant binding affinity with Human Serum Albumin (HSA), a major protein in blood plasma. This interaction is crucial for its potential role in drug delivery and pharmacokinetics. The binding studies reveal that this compound forms stable ligand-protein complexes with HSA, indicating its importance in the preliminary steps of drug invention and its role in the ADME (Absorption, Distribution, Metabolism, and Excretion) features of drugs (Yadav et al., 2018).

Synthesis and Medicinal Chemistry

This compound has been utilized in the synthesis of various compounds with potential medicinal applications. It serves as a precursor in the synthesis of C-terminal thioester peptides, a process that is crucial for the development of new therapeutic agents and biochemical tools (Liu & Mayer, 2013). Moreover, its derivatives have been synthesized and assessed for their antitumor activity, showcasing the compound's versatility and potential in the development of novel therapeutic agents (Zhou et al., 2021).

Mechanism of Action

Target of Action

The primary target of 5-Hydroxy-1-methylpiperidin-2-one (5-HMP) is the lung cancer cell line, A549 . This compound has been shown to have a significant cytotoxic effect on these cells .

Mode of Action

5-HMP interacts with its target cells in a dose-dependent manner, leading to cytotoxic effects . It has been observed to induce cell cycle arrest in A549 cells at the S and G2/M phase .

Biochemical Pathways

Its antioxidant activity suggests it may interact with pathways involving free radicals .

Pharmacokinetics

5-HMP has a high affinity towards the carrier protein Bovine Serum Albumin (BSA), which enhances its bioavailability . The fluorescence quenching of BSA by 5-HMP indicates a binding constant of K 5-HMP = 2.8 ± 1.4 × 10^4 M^−1 with corresponding binding free energy (ΔG)−6.06 K.cal/mole .

Result of Action

The primary result of 5-HMP’s action is its cytotoxic effect on A549 cells, leading to cell cycle arrest . Additionally, it has been found to possess antioxidant properties, suggesting it may protect against oxidative stress .

Action Environment

As a natural product isolated from the leaves of tragia involucrata, it may be influenced by factors such as temperature, ph, and light exposure .

Safety and Hazards

The safety information available indicates that 5-Hydroxy-1-methylpiperidin-2-one may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-1-methylpiperidin-2-one has been found to exhibit antioxidant properties, inhibiting free radicals with an IC50 value of 49.55 ± 0.75 μg/ml . It also shows a high affinity towards the carrier protein Bovine Serum Albumin (BSA), which enhances its bioavailability and therapeutic efficacy .

Cellular Effects

In cellular studies, this compound has shown cytotoxic effects on the lung cancer cell line A549 . It exhibits a dose-dependent cytotoxicity with an IC50 value of 30.00 ± 0.55 μg/ml . Furthermore, it has been observed to induce a cell cycle arrest in A549 cells at the S and G2/M phase .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules. For instance, it has been found to quench the fluorescence of BSA, indicating a binding interaction . The binding constant of this compound with BSA is 2.8 ± 1.4 × 10^4 M^−1, with a corresponding binding free energy (ΔG) of -6.06 K.cal/mole .

Temporal Effects in Laboratory Settings

Its antioxidant and cytotoxic effects have been observed in in vitro studies .

Properties

IUPAC Name |

5-hydroxy-1-methylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-5(8)2-3-6(7)9/h5,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSPSEUVPQTOQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33342-01-7 |

Source

|

| Record name | 5-hydroxy-1-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4,6-Dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2861024.png)

![N-{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2861025.png)

![3-[1-[(4-Methylphenyl)methyl]-2-oxo-4-thiophen-3-ylazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2861028.png)

![1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone](/img/structure/B2861029.png)

![Sodium 2-[(2-oxopropyl)sulfanyl]acetate](/img/structure/B2861031.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2861038.png)

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-4-hydroxybenzamide](/img/structure/B2861039.png)